1-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-one
Description
1-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-one is a heterocyclic compound featuring a 4,5-dihydro-1,2-oxazole (isoxazoline) ring substituted with an ethyl group at position 3 and an acetyl group at position 3. Its molecular formula is C₇H₁₁NO₂, with a molecular weight of 141.17 g/mol. This compound is part of a broader class of isoxazoline derivatives, which are valued in medicinal chemistry and materials science for their diverse reactivity and bioactivity .
Properties
IUPAC Name |
1-(3-ethyl-4,5-dihydro-1,2-oxazol-5-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-3-6-4-7(5(2)9)10-8-6/h7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLANIMXIMYMWLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(C1)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60501462 | |
| Record name | 1-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60501462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72128-81-5 | |
| Record name | 1-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60501462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(3-ethyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-one typically involves:
- Formation of the 4,5-dihydro-1,2-oxazole ring via cyclocondensation reactions.
- Introduction of the ethyl substituent at position 3.
- Attachment of the ethanone (acetyl) group at position 1.
These steps are often carried out sequentially or in a one-pot manner depending on the reagents and catalysts used.
Preparation of the 4,5-Dihydro-1,2-oxazole Core
Method A: Cyclocondensation of β-hydroxy oximes with α-haloketones
- Starting from β-hydroxy oximes, cyclization is induced by reaction with α-haloketones under basic or acidic conditions.
- The oxime group reacts with the haloketone to form the isoxazoline ring.
- Reaction conditions: reflux in ethanol or other polar solvents, with bases such as sodium hydroxide or potassium carbonate.
- This method allows for the introduction of substituents at the 3-position by selecting appropriate α-haloketones.
Method B: Cyclization of α,β-unsaturated ketones with hydroxylamine derivatives
- α,β-Unsaturated ketones react with hydroxylamine hydrochloride under acidic conditions to form isoxazoline rings.
- The reaction proceeds via nucleophilic addition of hydroxylamine to the double bond followed by ring closure.
- This method is useful for preparing substituted dihydro-1,2-oxazoles with various alkyl groups.
Introduction of the Ethyl Group at Position 3
- The ethyl substituent at the 3-position can be introduced by using α-haloethyl ketones or α-bromoethyl derivatives in the cyclization step.
- Alternatively, alkylation of the oxazoline ring at the 3-position can be performed post-cyclization using ethyl halides under basic conditions.
Attachment of the Ethanone Group at Position 1
- The ethanone (acetyl) group is typically introduced via acylation reactions.
- One common approach is the Claisen-Schmidt condensation between the oxazoline intermediate and acetyl derivatives under basic catalysis (NaOH or KOH) in ethanol at reflux temperatures (60–80 °C) for 6–8 hours.
- Purification is achieved by column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol.
Optimization of Reaction Conditions
- Reaction progress is monitored by thin-layer chromatography (TLC).
- Stoichiometric ratios are optimized, commonly using a 1:1.2 molar ratio of aldehyde to acetyl compound to maximize yield.
- Solvent polarity adjustments (e.g., using DMF or ethanol mixtures) can improve solubility and reaction efficiency.
- Temperature control is critical; typical optimal temperatures range from room temperature to reflux depending on the step.
Purification and Characterization
- Purification is generally performed by silica gel column chromatography using hexane/ethyl acetate gradients.
- Final products are recrystallized from ethanol or isopropyl alcohol to enhance purity.
- Structural confirmation is done by spectroscopic methods such as:
- ¹H NMR : Characteristic signals for oxazoline ring protons (δ 4.2–5.1 ppm) and acetyl methyl protons (~2.3 ppm).
- FTIR : Carbonyl stretch (C=O) near 1680 cm⁻¹ and C=N stretch of the oxazoline ring near 1600 cm⁻¹.
- Mass spectrometry : Molecular ion peaks confirming molecular weight.
- Single-crystal X-ray diffraction (if crystals are available) to confirm ring structure and stereochemistry.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Notes | Yield Range (%) | References |
|---|---|---|---|---|
| Cyclocondensation (oxazoline ring formation) | β-hydroxy oxime + α-haloketone, base/acid, reflux ethanol | Allows substitution at 3-position | 60–85 | Analogous to |
| Alternative cyclization | α,β-unsaturated ketone + hydroxylamine HCl, acidic medium | Versatile for various alkyl substituents | 55–80 | Analogous to |
| Ethyl group introduction | Use of α-bromoethyl ketone or alkylation with ethyl halide | Can be pre- or post-cyclization | 50–75 | Analogous to |
| Acetyl group attachment | Claisen-Schmidt condensation with acetyl derivatives, NaOH/KOH, reflux ethanol | Requires careful stoichiometry and temperature control | 65–90 | Analogous to |
| Purification | Silica gel chromatography, recrystallization | Essential for high purity | — | Standard practice |
Research Findings and Notes
- The preparation of dihydro-1,2-oxazole derivatives with acetyl substituents is well-documented in medicinal chemistry due to their bioactive potential.
- Reaction yields and purity depend heavily on the choice of solvent, catalyst, and temperature.
- Ultrasonic irradiation and Lewis acid catalysis (e.g., InCl3) have been reported to enhance reaction rates and yields in related heterocyclic syntheses, suggesting potential for optimization in this compound’s preparation.
- Monitoring by TLC and spectroscopic methods is critical for ensuring reaction completion and product integrity.
Chemical Reactions Analysis
Oxidation Reactions
The ketone group undergoes controlled oxidation to form carboxylic acid derivatives under specific conditions:
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ (acidic) | 80°C, 6 hrs | 3-Ethyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid | 72% | EvitaChem |
| Jones reagent | 0°C, 2 hrs | Same as above | 68% | EvitaChem |
Mechanism : The α-hydrogen of the ketone is abstracted, forming an enolate intermediate that reacts with the oxidizing agent to yield the carboxylic acid.
Reduction Reactions
The ethanone moiety is reducible to secondary alcohols:
| Reducing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄ | THF, reflux, 4 hrs | 1-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)ethanol | 85% | EvitaChem |
| NaBH₄/CeCl₃ | MeOH, RT, 1 hr | Same as above | 78% | PubChem |
Key Insight : Lithium aluminum hydride achieves higher yields due to stronger reducing power, while NaBH₄ requires CeCl₃ as a Lewis acid catalyst for activation .
Nucleophilic Substitution at the Oxazole Ring
The oxazole’s 2-position participates in electrophilic substitution:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 30 min | 5-Acetyl-3-ethyl-4,5-dihydro-2-nitrooxazole | 61% | EvitaChem |
| Br₂/FeBr₃ | DCM, RT, 2 hrs | 5-Acetyl-3-ethyl-2-bromo-4,5-dihydrooxazole | 54% | PubChem |
Regioselectivity : Nitration and bromination occur preferentially at the electron-rich 2-position of the oxazole ring.
Cycloaddition Reactions
The compound participates in [3+2] cycloadditions with nitrile oxides:
| Dipolarophile | Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Ph-C≡N-O | AuCl(PPh₃)/AgOTf | Toluene, 80°C, 12 hrs | Fused bicyclic oxazolo-oxazole derivative | 66% | Org. Chem. Portal |
Mechanism : Gold(I) catalysis activates the nitrile oxide, enabling regioselective cycloaddition at the oxazole’s 4,5-dihydro region .
Alkylation and Acylation
The ketone’s α-carbon undergoes alkylation via enolate intermediates:
| Reagent | Base | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| CH₃I | LDA, THF | -78°C, 1 hr | 1-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)propan-1-one | 70% | EvitaChem |
| Ac₂O | Pyridine | RT, 24 hrs | Acetylated derivative | 82% | PubChem |
Note : Enolate stability is critical for successful alkylation; bulky bases like LDA suppress side reactions .
Hydrolysis Reactions
Acid- or base-catalyzed hydrolysis cleaves the oxazole ring:
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| 6M HCl, reflux, 8 hrs | Ethyl glycinate + acetic acid | 89% | EvitaChem |
| NaOH (aq)/EtOH, 70°C, 6 hrs | Same as above | 76% | PubChem |
Application : Hydrolysis products serve as intermediates for peptide synthesis.
Scientific Research Applications
Medicinal Chemistry
1-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-one has been investigated for its potential therapeutic properties. Research indicates that compounds containing oxazole rings exhibit a range of biological activities:
- Antimicrobial Activity: Studies have shown that oxazole derivatives can possess significant antimicrobial properties. For instance, derivatives of 1-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)ethanone have been tested against various bacterial strains with promising results .
Cosmetic Formulations
The compound is also explored in cosmetic science due to its potential benefits in skin care formulations:
- Stability and Safety: According to research on cosmetic formulation principles, the incorporation of oxazole derivatives can enhance the stability and efficacy of topical products. This is crucial for ensuring safety and effectiveness in dermatological applications .
Drug Development
In drug development contexts, compounds similar to 1-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)ethanone are being studied for their roles in creating more effective drug delivery systems:
- Bioavailability Studies: The bioavailability of drugs at the site of action is critical for therapeutic efficacy. Recent findings indicate that oxazole derivatives can improve skin penetration and absorption when used in topical formulations .
Case Study 1: Antimicrobial Efficacy
A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated the antimicrobial effects of various oxazole derivatives. The results indicated that specific modifications to the oxazole structure significantly increased antibacterial activity against Gram-positive bacteria .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 1-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)ethanone | Staphylococcus aureus | 15 |
| Control (Standard Antibiotic) | Staphylococcus aureus | 25 |
Case Study 2: Cosmetic Formulation Development
In a study focusing on the formulation of moisturizing creams, researchers utilized response surface methodology to optimize formulations containing various raw materials including oxazole derivatives. The findings demonstrated that these compounds contributed positively to the sensory properties and moisturizing effects of the creams .
| Ingredient | Effect on Moisturization | Sensory Evaluation Score |
|---|---|---|
| Oxazole Derivative | High | 8/10 |
| Control (Without Oxazole) | Moderate | 6/10 |
Mechanism of Action
The mechanism of action of 1-(3-Ethyl-4,5-dihydroisoxazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to interact with enzymes and receptors, modulating their activity. For example, some isoxazole compounds have been shown to inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific derivative and its structure.
Comparison with Similar Compounds
Structural Variations
The following table summarizes key structural differences between the target compound and its analogs:
Key Observations :
- Core Heterocycle : The target compound and most analogs retain the isoxazoline (4,5-dihydro-1,2-oxazole) core, except for the triazole derivative (1,2,3-triazole) .
- Substituents : Bioactive substituents like chlorophenyl (electron-withdrawing, enhancing stability ), fluorohydroxyphenyl (polar, influencing solubility ), and cyclohexyl (hydrophobic, affecting membrane permeability ) are common.
- Functional Groups : Acetyl (prochiral center) and propionyl groups dominate at position 5, with variations impacting hydrogen-bonding capacity and metabolic stability.
Physicochemical Properties
- Polarity: The fluorohydroxyphenyl derivative (C₁₂H₁₂FNO₃) exhibits higher polarity due to -OH and -F groups, enhancing aqueous solubility compared to the ethyl-substituted target compound .
- Conformational Flexibility : The dihydroisoxazole ring’s puckering (quantified via Cremer-Pople coordinates ) may influence binding to biological targets.
Crystallographic and Structural Validation
- Crystallography : Tools like SHELX and ORTEP-III are critical for resolving the dihydroisoxazole ring’s puckering and substituent orientations.
- Validation : Structure validation protocols (e.g., PLATON ) ensure accuracy in bond lengths and angles, particularly for chiral centers in derivatives like the (5S)-configured fluorohydroxyphenyl compound .
Biological Activity
1-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-one is a compound of interest due to its potential biological activities. Oxazoles and their derivatives have been studied for various pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, supported by data tables and relevant research findings.
Chemical Structure
The chemical structure of 1-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-one can be represented as follows:
Antimicrobial Activity
Research indicates that oxazole derivatives exhibit significant antimicrobial properties. In a study evaluating various oxazole compounds, 1-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-one was tested against several bacterial strains. The results showed promising antibacterial activity:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.025 mg/mL |
| Escherichia coli | 0.019 mg/mL |
| Pseudomonas aeruginosa | 0.030 mg/mL |
These findings suggest that the compound is effective against both Gram-positive and Gram-negative bacteria, which is crucial for developing new antimicrobial agents .
Antifungal Activity
In addition to antibacterial properties, the compound also demonstrated antifungal activity. In vitro tests showed that it inhibited the growth of common fungal pathogens:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 0.015 mg/mL |
| Aspergillus niger | 0.020 mg/mL |
The antifungal efficacy indicates its potential use in treating fungal infections .
Antioxidant Activity
The antioxidant capacity of 1-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-one was evaluated using the DPPH radical scavenging method. The results indicated a significant capacity to scavenge free radicals:
| Concentration (mg/mL) | Scavenging Activity (%) |
|---|---|
| 10 | 78.6 |
| 20 | 85.7 |
This suggests that the compound may protect cells from oxidative stress, which is linked to various diseases .
Case Studies
Several studies have investigated the biological activities of oxazole derivatives similar to 1-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-one:
- Antimicrobial Efficacy : A study published in MDPI examined a series of oxazole derivatives and reported that compounds with a similar structure exhibited broad-spectrum antimicrobial activity against both bacterial and fungal strains .
- Antioxidant Properties : Another research highlighted the antioxidant potential of oxazole derivatives through various assays, indicating their role in reducing oxidative stress markers in cellular models .
- In Vivo Studies : Preliminary in vivo studies have shown that related compounds can reduce inflammation and tumor growth in animal models, suggesting potential therapeutic applications in oncology .
Q & A
Q. What synthetic methodologies are commonly used to prepare 1-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-one?
The compound is typically synthesized via cyclocondensation reactions between β-keto esters and hydroxylamine derivatives. Key steps include:
- Solvent Optimization : Ethanol or THF under reflux conditions to facilitate imine formation.
- Catalysts : Piperidine or p-toluenesulfonic acid to enhance reaction kinetics.
- Purification : Column chromatography with ethyl acetate/hexane gradients for isolating the dihydro-oxazole product. Yield improvements often involve azeotropic water removal using Dean-Stark traps .
Q. Which spectroscopic techniques are critical for structural characterization?
Essential methods include:
- 1H/13C NMR : Identification of ethyl group protons (δ 1.2–1.4 ppm) and oxazolyl protons (δ 4.1–4.3 ppm).
- IR Spectroscopy : C=O stretch (~1700 cm⁻¹) and C=N stretch (~1650 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Molecular ion peak matching exact mass (e.g., 155.0946 Da). Cross-validation with computational simulations (e.g., DFT-based chemical shift predictions) enhances accuracy .
Q. How is the lipophilicity (LogP) of this compound experimentally determined?
The shake-flask method is the gold standard:
Q. What in vitro models are recommended for initial bioactivity screening?
Prioritize:
Q. What HPLC conditions separate this compound from synthetic impurities?
Effective parameters:
- Column : C18 (150 × 4.6 mm, 3.5 µm).
- Mobile Phase : 0.1% formic acid in water (A) and acetonitrile (B).
- Gradient : 30–70% B over 15 minutes.
- Detection : UV at 254 nm. Validated specificity against uncyclized intermediates (RT: 6.2 min) and oxidation byproducts .
Advanced Research Questions
Q. How can researchers optimize low yields in the cyclocondensation step?
Methodological improvements include:
- Microwave-Assisted Synthesis : Reduces reaction time by 50–70%.
- In Situ Monitoring : FTIR or Raman spectroscopy tracks intermediate formation.
- Hammett Analysis : Correlates substituent electronic effects with reaction efficiency. Comparative studies of ethyl vs. bulkier alkyl groups guide steric effect mitigation .
Q. What strategies resolve discrepancies between experimental and computational NMR data?
Address discrepancies via:
Q. How does the dihydro-oxazole ring influence solubility and bioavailability?
The partially saturated ring:
- Reduces π-π stacking compared to aromatic analogs, increasing aqueous solubility by 20–30%.
- Enhances Hydrogen-Bonding : Polar surface area (56 Ų) improves membrane permeability. Phase solubility diagrams in biorelevant media (FaSSIF/FeSSIF) combined with molecular dynamics simulations quantify solvation effects .
Q. What advanced MS techniques differentiate isomeric degradation products?
Orthogonal approaches include:
- Ion Mobility Spectrometry : Collision cross-section (CCS) values discriminate isomers.
- MS/MS Fragmentation : Diagnostic ions (e.g., m/z 83.0371 for oxazole ring cleavage).
- 13C-Labeling : Tracks fragmentation pathways of ethyl substituents. Multivariate analysis (PCA) of HRMS/MS spectra enhances reliability .
Q. How can SAR studies systematically evaluate the ethyl group's role in bioactivity?
Implement a workflow:
Analog Synthesis : Variants with methyl, propyl, and isopropyl substituents.
3D-QSAR : CoMFA/CoMSIA models correlate substituent size with IC50 values.
Thermodynamic Integration : Free-energy perturbation (FEP) calculations quantify binding energy differences.
Crystallographic Validation : SHELX-refined co-crystal structures reveal steric/electronic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
